Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
Description
Properties
CAS No. |
1965310-30-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
RELMMCLJMQTQFA-PELKAZGASA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27–229.28 g/mol (varies by source)
- CAS Number : 136315-70-3
- Physical Properties :
- Structural Features: Contains a cyclopentane ring with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent in a cis-configuration. Two stereocenters are present .
Applications : Primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry due to its Boc-protected amine, which enhances solubility and stability during reactions .
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected amino cycloalkane carboxylic acids. Key structural analogs and their comparative data are summarized below:
Table 1: Comparative Analysis of Boc-Protected Cycloalkane Carboxylic Acids
Key Observations:
Ring Size and Strain: The cyclopropane derivative (C₉H₁₅NO₄) exhibits the highest melting point (178°C), likely due to increased ring strain and rigidity . The cyclopentane analog shows conflicting melting point data, possibly due to polymorphic forms or measurement methodologies . The cyclohexane derivative (C₁₂H₂₁NO₄) has a lower melting point (127–133°C) compared to the cyclopropane analog, reflecting reduced strain and conformational flexibility .
The cyclopropane analog’s smaller ring size limits substituent rotation, enhancing stereochemical stability but reducing solubility .
Cost and Availability :
- The cyclopropane derivative is the most affordable (JPY 7,100 per 250 mg), while the cyclohexane analog is the most expensive (JPY 24,700 per 250 mg), likely due to synthetic complexity .
Physicochemical Properties :
- Polar Surface Area : The cyclopentane compound has a polar surface area of 87.6 Ų, favoring interactions in aqueous environments . Comparable data for analogs is unavailable.
- Stereocenters : The cyclopentane and cyclohexane derivatives each have two stereocenters, whereas the cyclopropane analog has one .
Research Implications
- Synthetic Utility : The cyclopentane derivative’s Boc group facilitates selective deprotection, making it ideal for stepwise peptide synthesis .
- Biomedical Relevance : Cyclopropane analogs are explored for enhanced metabolic stability in drug design, whereas cyclohexane derivatives may improve pharmacokinetic profiles due to lipophilicity .
Discrepancies and Limitations
- Conflicting melting point data for the cyclopentane compound highlights the need for standardized characterization protocols.
- Limited solubility and stability data for analogs restrict a comprehensive structure-activity relationship (SAR) analysis.
Biological Activity
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid (CAS No. 1965310-30-8) is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and potential applications.
Chemical Structure and Properties
This compound features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl protecting group on the amino functionality. Its molecular formula is , and it has a molecular weight of approximately 229.28 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentane Ring : The cyclopentane structure is established through cyclization reactions.
- Introduction of the Carboxylic Acid Group : This is achieved via carboxylation reactions.
- Protection of the Amino Group : The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions .
Interaction Studies
Research into the interactions of this compound indicates its potential roles in biological systems. Key interactions include:
- Reactivity with Biological Targets : The compound's structure allows for various functionalizations that may interact with enzymes or receptors in biological systems.
- Potential Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating a potential for this compound to display similar effects .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Potential Applications
This compound has potential applications in:
- Medicinal Chemistry : Its unique structure may allow for the development of new therapeutic agents targeting specific diseases.
- Peptide Synthesis : The compound's protective groups make it suitable for use in peptide synthesis, facilitating the incorporation of amino acids into larger peptide chains .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing cis-2-tert-butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to the amino functionality on a cyclopentane scaffold. Key steps include:
- Cyclopentane ring formation : Ring-closing metathesis or cycloaddition reactions, followed by functionalization of the amino and carboxylic acid groups.
- Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) to protect the amine .
- Stereochemical control : Chiral catalysts (e.g., Rhodium-based) or resolution techniques to ensure the cis configuration .
Optimization strategies : - Temperature control (e.g., <0°C to minimize racemization).
- Solvent selection (e.g., dichloromethane for Boc protection).
- Catalyst screening (e.g., Pd for cross-coupling reactions).
Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, coupling constants in 1H NMR distinguish cis vs. trans configurations .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns assesses enantiomeric purity (>95% is typical for pharmaceutical intermediates) .
- X-ray Crystallography : Resolves absolute stereochemistry using programs like SHELXL for refinement .
- Melting Point Analysis : Correlates with purity; deviations from literature values (e.g., mp 245–250°C) indicate impurities .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data in stereochemical assignments?
Answer:
Contradictions may arise from unexpected diastereomer formation or solvent effects. Methodological steps :
X-ray Crystallography : Definitive confirmation of stereochemistry via SHELXL-refined structures .
Comparative NMR Analysis : Compare experimental data with computed spectra (DFT calculations) or analogs (e.g., 3-aminocyclopentanecarboxylic acid derivatives) .
Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to enhance NMR signal splitting .
Dynamic HPLC : Detect minor enantiomers under kinetic resolution conditions .
Advanced: What strategies mitigate racemization during synthesis to maintain enantiomeric purity?
Answer:
Racemization often occurs during Boc deprotection or acidic/basic workups. Mitigation approaches :
- Low-Temperature Deprotection : Use trifluoroacetic acid (TFA) at 0°C to cleave Boc groups without epimerization .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
- Solid-Phase Synthesis : Immobilize intermediates to limit stereochemical scrambling .
- In-line Monitoring : Use real-time HPLC to abort reactions if enantiomeric excess (ee) drops below 90% .
Advanced: How does the compound’s stereochemistry influence its biological activity in drug discovery?
Answer:
The cis configuration enhances binding affinity to chiral targets (e.g., proteases or GPCRs). Experimental approaches :
- Structure-Activity Relationship (SAR) : Synthesize diastereomers and compare IC50 values in enzyme assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to rationalize stereochemical preferences .
- Pharmacokinetic Studies : Compare metabolic stability (e.g., CYP450 metabolism) of cis vs. trans isomers using liver microsomes .
Basic: What are effective purification methods for this compound given its physical properties?
Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (mp 245–250°C) .
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for carboxylic acid retention) .
- Ion-Exchange Chromatography : Separate charged impurities via Dowex resin at pH 4–5 .
Advanced: How to design experiments to study the compound’s metabolic stability in preclinical models?
Answer:
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor half-life (t1/2) and intrinsic clearance .
- Isotopic Labeling : Synthesize 14C-labeled analogs to trace metabolites in urine/bile .
- In Vivo Studies : Administer to rodents and collect plasma at timed intervals. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
